molecular formula C5H5N3O2 B1291284 5-Aminopyridazine-4-carboxylic acid CAS No. 21579-37-3

5-Aminopyridazine-4-carboxylic acid

Cat. No. B1291284
CAS RN: 21579-37-3
M. Wt: 139.11 g/mol
InChI Key: AKPRYFURIIOSPV-UHFFFAOYSA-N
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Description

5-Aminopyridazine-4-carboxylic acid is a heterocyclic compound with the molecular formula C5H5N3O2 and a molecular weight of 139.11 . It appears as a brown solid . This compound has been identified as a useful intermediate for synthesizing condensed pyridazine ring systems .


Synthesis Analysis

The synthesis of 5-Aminopyridazine-4-carboxylic acid involves the Hofmann rearrangement of 5-carbamylpyridazine-4-carboxylic acid, which is obtained from pyridazine-4,5-dicarboxylic acid through the corresponding anhydride . The compound can also be synthesized from carboxylic acids .


Molecular Structure Analysis

The InChI code for 5-Aminopyridazine-4-carboxylic acid is 1S/C5H5N3O2/c6-4-2-8-7-1-3 (4)5 (9)10/h1-2H, (H2,6,7) (H,9,10) .


Chemical Reactions Analysis

5-Aminopyridazine-4-carboxylic acid has been used as an intermediate in the synthesis of condensed pyridazine ring systems . It has also been involved in reactions such as the Hofmann rearrangement .


Physical And Chemical Properties Analysis

5-Aminopyridazine-4-carboxylic acid is a brown solid . It has a molecular weight of 139.11 .

Scientific Research Applications

Drug Discovery and Development

5-Aminopyridazine-4-carboxylic acid is a valuable scaffold in medicinal chemistry. Its pyridazine ring is known for weak basicity and robust hydrogen-bonding capacity, which are crucial in drug-target interactions . This compound can serve as a core structure for developing new pharmaceuticals, particularly where molecular recognition plays a significant role.

Material Science

In material science, 5-Aminopyridazine-4-carboxylic acid can be used to synthesize novel polymers and coatings. Its ability to form stable heterocyclic compounds makes it an excellent candidate for creating materials with specific electrical or mechanical properties .

Agriculture

While specific applications in agriculture are not directly cited, compounds like 5-Aminopyridazine-4-carboxylic acid could potentially be used in the synthesis of agrochemicals. Their structural versatility allows for the creation of compounds that may act as growth promoters or pesticides .

Environmental Science

The pyridazine derivatives, due to their unique physicochemical properties, might be explored for environmental remediation technologies. They could be used in the development of sensors or absorbents to detect or remove pollutants from the environment .

Biochemistry Research

5-Aminopyridazine-4-carboxylic acid can be utilized in biochemistry for studying enzyme interactions and kinetics. Its potential to bind with various biomolecules can help in understanding biological pathways and identifying potential therapeutic targets .

Pharmacology

In pharmacology, this compound’s derivatives are being investigated for their therapeutic potential. The pyridazine ring’s inherent properties can be leveraged to enhance drug efficacy, reduce side effects, and improve pharmacokinetic profiles .

Safety and Hazards

The safety information for 5-Aminopyridazine-4-carboxylic acid indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-aminopyridazine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2/c6-4-2-8-7-1-3(4)5(9)10/h1-2H,(H2,6,7)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPRYFURIIOSPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80618405
Record name 5-Aminopyridazine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aminopyridazine-4-carboxylic acid

CAS RN

21579-37-3
Record name 5-Aminopyridazine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the new synthesis method for 5-Aminopyridazine-4-carboxylic acid described in the research?

A1: The research paper focuses on a "facile" synthesis, implying a simpler and potentially more efficient method compared to previous approaches. [] While the specific details of the synthesis are not provided in the abstract, the title suggests it offers a new route to obtain this compound. This could be significant for researchers requiring 5-Aminopyridazine-4-carboxylic acid for further studies, potentially making it more accessible.

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